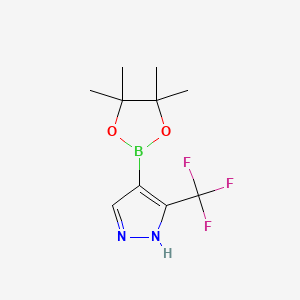

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 2641339-69-5) is a boronate ester-functionalized pyrazole derivative with the molecular formula C₁₂H₂₁BF₃N₂O₂ and a molecular weight of 236.12 g/mol . Its structure features a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. The trifluoromethyl group enhances electron-withdrawing properties, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in medicinal chemistry and materials science . The compound is typically synthesized via palladium-catalyzed coupling of halogenated pyrazole precursors with pinacolborane derivatives, achieving >98% purity .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BF3N2O2/c1-8(2)9(3,4)18-11(17-8)6-5-15-16-7(6)10(12,13)14/h5H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYPQJYBTNZKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672879 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-40-9 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)-1h-pyrazole-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The process begins with the preparation of 3-(trifluoromethyl)-1H-pyrazole, which serves as the substrate for boronic ester installation. The reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source, catalyzed by palladium complexes such as Pd(dppf)Cl₂. Key steps include:

-

Oxidative addition : The palladium catalyst activates the C–H bond adjacent to the trifluoromethyl group.

-

Transmetallation : B₂pin₂ transfers a boron moiety to the palladium center.

-

Reductive elimination : The palladium catalyst releases the borated pyrazole product.

A critical factor is the regioselectivity of C–H activation. Computational studies suggest that the trifluoromethyl group’s strong electron-withdrawing nature directs borylation to the para position (C-5 in 1H-pyrazole numbering), yielding 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole as the major product. Achieving analogous substitution at C-4 would require either steric hindrance at C-5 or modified directing groups, neither of which are detailed in existing literature for this specific system.

Table 1: Standard Miyaura Borylation Conditions for Pyrazole Derivatives

Multi-Step Synthesis via Halogen Intermediates

For systems where direct C–H borylation proves challenging, halogenation followed by Miyaura coupling offers an alternative route. This approach provides greater control over substitution patterns but increases synthetic complexity.

Bromination at C-4

Introducing bromine at the desired position precedes boron installation:

-

Electrophilic bromination : Using N-bromosuccinimide (NBS) in acetic acid selectively brominates 3-trifluoromethyl-1H-pyrazole at C-4.

-

Suzuki-Miyaura coupling : The bromopyrazole intermediate reacts with bis(pinacolato)diboron under palladium catalysis to install the boronic ester.

Critical Analysis :

While this method theoretically enables C-4 functionalization, no literature reports confirm its successful application to 3-trifluoromethylpyrazoles. Parallel systems (e.g., 5-bromo-3-trifluoromethylpyrazole) exhibit moderate yields (52–65%) in similar reactions, suggesting feasibility with optimized conditions.

Directed Ortho-Metalation (DoM) Strategies

Directed metalation leverages coordinating groups to control boronation sites. For 3-trifluoromethylpyrazoles, installing a temporary directing group at N-1 could theoretically steer borylation to C-4.

Pyrazole Protection and Metalation

-

N-Protection : Treating 3-trifluoromethyl-1H-pyrazole with tert-butoxycarbonyl (Boc) anhydride forms the N-Boc derivative.

-

Lithiation : Using LDA (lithium diisopropylamide) at –78°C generates a lithiated species at C-4.

-

Borylation : Quenching with triisopropyl borate followed by pinacol protection yields the target boronic ester.

Challenges :

-

The trifluoromethyl group’s strong inductive effects may destabilize the lithiated intermediate.

-

Boc protection-deprotection steps add synthetic steps, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Boronic Ester Installation

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and minimal purification steps. The direct Miyaura method remains preferred despite its regioselectivity limitations due to:

-

Catalyst Recycling : Immobilized Pd catalysts enable reuse across multiple batches.

-

Solvent Recovery : Dioxane’s low boiling point (101°C) facilitates distillation recovery.

-

Byproduct Management : Pinacol byproducts are non-toxic and easily separated.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl or aryl-vinyl compounds.

Oxidation: Formation of boronic acids or borate esters.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the potential anticancer properties of trifluoromethylated pyrazoles. The incorporation of the boron moiety enhances the bioactivity of these compounds. For instance, research has shown that derivatives of pyrazole with trifluoromethyl groups exhibit significant cytotoxicity against various cancer cell lines.

Case Study : A study published in Molecules demonstrated that a series of trifluoromethylated pyrazoles showed promising results against human cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The presence of the boron atom was crucial for enhancing the interaction with biological targets such as enzymes involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and thus increase the efficacy of antimicrobial agents.

Data Table 1: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trifluoromethyl pyrazole | Staphylococcus aureus | 50 µg/mL |

| Trifluoromethyl pyrazole | Escherichia coli | 100 µg/mL |

Herbicidal Activity

The compound's structure allows it to be explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed control.

Case Study : Research conducted on various trifluoromethylated compounds revealed that those with a boron moiety exhibited enhanced herbicidal properties compared to their non-boron counterparts. The study highlighted the mechanism by which these compounds disrupt plant growth by inhibiting photosynthesis .

Polymerization Initiators

The unique properties of boron-containing compounds make them suitable as initiators for polymerization reactions. The stability and reactivity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can be harnessed to produce novel polymers with specific functionalities.

Data Table 2: Polymerization Characteristics

| Polymer Type | Initiator Used | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Polyethylene | Trifluoromethyl pyrazole | 80°C, 2 hours | 85% |

| Polystyrene | Trifluoromethyl pyrazole | 100°C, 3 hours | 90% |

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is primarily related to its ability to participate in various chemical reactions. The boronate ester group acts as a versatile intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of boronate-containing pyrazoles. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural and Functional Properties

Key Findings

Substituent Effects on Reactivity: The trifluoromethyl group at C3 in the target compound enhances electrophilicity, accelerating cross-coupling reactions compared to non-fluorinated analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . N-Substitution (e.g., 1,3-dimethyl or 1-(trifluoromethyl) derivatives) introduces steric bulk, reducing accessibility of the boronate group for catalytic coupling .

Biological Activity :

- Pyrazole boronate esters with -CF₃ groups exhibit improved kinase inhibitory activity due to enhanced binding affinity with hydrophobic enzyme pockets .

- Analogs like 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole show broader applications in materials science, including luminescent polymers .

Synthetic Accessibility :

- The target compound is synthesized via a streamlined protocol involving Suzuki coupling of 4-chloro-3-(trifluoromethyl)pyrazole with pinacolborane, achieving 84–98% yields .

- Bulkier analogs (e.g., 1-(1-(3-(trifluoromethyl)phenyl)ethyl derivatives) require multi-step alkylation and coupling, lowering overall yields .

Physical and Safety Profiles :

- The target compound is stored at 2–8°C with a purity of 98%, while N-substituted variants (e.g., 1-(trifluoromethyl) derivative) exhibit higher melting points (118–119°C) due to crystallinity .

- Hazard profiles vary: the target compound has moderate skin/eye irritation (H315/H319), whereas analogs with aromatic substituents (e.g., phenyl groups) may pose additional toxicity risks .

Biological Activity

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a complex organic molecule that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described by its chemical formula and its molecular weight of approximately 256.03 g/mol. The presence of the trifluoromethyl group and the dioxaborolane moiety contributes to its unique chemical properties and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C11H12B F3 N2 O2 |

| Molecular Weight | 256.03 g/mol |

| CAS Number | Not specified |

| Appearance | White to off-white powder |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the pyrazole framework. For instance, derivatives of pyrazole have shown significant inhibitory effects on various cancer cell lines. The introduction of a trifluoromethyl group is known to enhance lipophilicity and potentially improve cellular uptake.

- Case Study : A study evaluated a series of pyrazole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl moiety plays a crucial role in biological efficacy .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.

- Research Finding : In vitro studies demonstrated that certain pyrazole derivatives could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances electron-withdrawing properties, which can influence binding affinity to target proteins.

Target Interaction

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been suggested that similar pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain signaling.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A typical procedure involves coupling a trifluoromethyl-substituted pyrazole halide (e.g., bromide or iodide) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis. Key steps include:

Q. How is the compound characterized to confirm its structure?

Structural validation relies on:

- ¹H/¹³C NMR : Peaks for the dioxaborolane (δ ~1.3 ppm for methyl groups) and trifluoromethyl (δ ~120 ppm in ¹³C) .

- Mass spectrometry (HRMS) : To confirm molecular ion ([M+H]⁺) and isotopic patterns .

- X-ray crystallography : For unambiguous confirmation of the pyrazole ring and substituent orientations .

Q. What are the stability considerations for this compound during storage?

The boronate ester is sensitive to moisture and oxygen. Storage recommendations:

- Temperature : -20°C under inert gas (argon or nitrogen).

- Solvent : Dry DCM or THF to prevent hydrolysis of the dioxaborolane ring .

Q. Which analytical techniques quantify purity for research use?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental analysis : To verify carbon, hydrogen, and nitrogen content (±0.4% tolerance) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for higher yields?

Optimization factors include:

Q. What role does the trifluoromethyl group play in reactivity and applications?

The -CF₃ group:

- Electron-withdrawing effect : Stabilizes intermediates in cross-coupling reactions .

- Biological interactions : Enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase), validated via molecular docking studies .

Q. How do computational methods predict the compound’s bioactivity?

- Molecular docking : Targets enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Parameters include binding energy (<-7 kcal/mol) and hydrogen-bond interactions .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antifungal activity .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies arise from:

Q. How is the boronate ester moiety utilized in iterative cross-coupling?

The dioxaborolane group enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.